Home > Products > Screening Compounds P109907 > (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine
(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine - 2248188-35-2

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine

Catalog Number: EVT-2503321
CAS Number: 2248188-35-2
Molecular Formula: C11H17NO
Molecular Weight: 179.263
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine is an organic compound classified within the phenethylamine family. It is characterized by a methoxy group attached to a phenyl ring and a methyl group on the alpha carbon of the amine. The compound's chiral nature is indicated by its (2S) configuration, which specifies the spatial arrangement of its atoms. This compound is also known for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology .

Synthesis Analysis

Methods and Technical Details

The synthesis of (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine typically follows these steps:

  1. Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
  2. Reductive Amination: The aldehyde undergoes reductive amination with methylamine, utilizing a reducing agent such as sodium cyanoborohydride. This process converts the aldehyde group into the corresponding amine.
  3. Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to isolate the (2S) enantiomer, which can be achieved through various methods, including chromatography or crystallization .

Industrial production may involve continuous flow reactors to improve efficiency and yield.

Molecular Structure Analysis

Structure and Data

The molecular formula of (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine is C11H17NOC_{11}H_{17}NO, with a molecular weight of approximately 179.26 g/mol. The InChI representation is:

InChI 1S C11H17NO c1 9 8 12 7 10 3 5 11 13 2 6 4 10 h3 6 9H 7 8 12H2 1 2H3 t9 m0 s1\text{InChI 1S C11H17NO c1 9 8 12 7 10 3 5 11 13 2 6 4 10 h3 6 9H 7 8 12H2 1 2H3 t9 m0 s1}

The InChI Key for this compound is JXRFSKNSANGNGB-VIFPVBQESA-N, which provides a unique identifier for chemical substances in databases .

Chemical Reactions Analysis

Reactions and Technical Details

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form ketones or aldehydes using agents like potassium permanganate.
  2. Reduction: It can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitution reactions may occur, allowing for the replacement of functional groups on the aromatic ring.

These reactions are significant for modifying the compound's structure and enhancing its properties for specific applications.

Mechanism of Action

The mechanism of action for (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine primarily involves its interaction with neurotransmitter systems in the brain, particularly those related to dopamine and serotonin. The specific pathways through which this compound exerts its effects are still under investigation but may involve modulation of receptor activity or inhibition of reuptake mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine include:

  • Molecular Weight: 179.26 g/mol
  • Density: Not specified
  • Boiling Point: Not specified
  • Melting Point: Not specified
  • Partition Coefficient (LogP): Approximately 2.675, indicating moderate lipophilicity
  • Polar Surface Area (PSA): 35.25 Ų, suggesting potential for good bioavailability .

These properties are essential for understanding the compound's behavior in biological systems.

Applications

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine has several scientific applications:

  1. Pharmacological Research: Its structural characteristics make it a candidate for studying interactions with neurotransmitter receptors.
  2. Medicinal Chemistry: Potential use in developing therapeutic agents targeting neurological disorders.
  3. Synthetic Chemistry: As a building block in synthesizing more complex organic molecules.

The ongoing research into this compound may lead to new insights into its utility in various scientific fields .

Synthesis and Stereochemical Optimization [2]

Stereoselective Synthesis via Reductive Amination and Chiral Resolution

The stereocontrolled synthesis of (2S)-3-(4-methoxyphenyl)-2-methylpropan-1-amine relies heavily on chiral auxiliary-mediated reductive amination and diastereomeric resolution. The Ellman tert-butanesulfinamide methodology serves as the predominant approach, where condensation of 3-(4-methoxyphenyl)-2-methylpropanal with (R)- or (S)-tert-butanesulfinamide generates chiral N-sulfinyl imines. Subsequent diastereoselective reduction using sodium borohydride or L-selectride achieves diastereomeric ratios exceeding 98:2 under optimized conditions. Acidic deprotection (2M HCl in methanol) then furnishes the enantiomerically pure (2S)-amine without racemization [6] [8].

Alternative resolution methods employ diastereomeric salt formation using chiral acids such as (R)-(-)-mandelic acid or L-tartaric acid. Kinetic resolution during enzymatic transamination represents another viable pathway, where immobilized transaminases selectively convert the undesired (2R)-enantiomer to the corresponding ketone, leaving the (2S)-isomer intact. This biocatalytic method achieves enantiomeric excess values >99% but suffers from lower atom economy due to 50% theoretical yield limitation [3] [6].

Table 1: Comparative Stereoselective Synthesis Methods

MethodChiral ControllerDiastereomeric RatioOverall YieldEnantiomeric Excess
Ellman sulfinamide reduction(R)-tert-Butanesulfinamide98:278%>99%
Enzymatic resolutionTransaminase TA-101N/A42%99.2%
Diastereomeric salt formation(R)-(-)-Mandelic acid95:565%98.5%

Catalytic Asymmetric Methodologies for Enantiomeric Enrichment

Transition-metal-catalyzed asymmetric hydrogenation constitutes the most atom-economical route to (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine. Prochiral enamide precursors undergo hydrogenation using chiral Rh(I) or Ir(I) catalysts bearing phosphine ligands such as (S,S)-Et-DuPhos or (R)-BINAP. This methodology delivers the target amine with 94-97% enantiomeric excess at 50 bar H₂ pressure and 60°C, though catalyst loading (0.5-1 mol%) remains a cost consideration for industrial implementation [6] [8].

Organocatalytic approaches employing chiral phosphoric acids (e.g., TRIP) enable asymmetric reductive amination with Hantzsch ester as hydride donor. While avoiding transition metals, this method requires stoichiometric amounts of the organocatalyst to maintain high stereoselectivity (92-95% enantiomeric excess), limiting its scalability. Recent advances demonstrate that continuous flow systems enhance reaction efficiency by precisely controlling residence time and reagent stoichiometry, improving enantiomeric excess to 97% while reducing catalyst loading to 20 mol% [5] [8].

Table 2: Catalytic Asymmetric Synthesis Performance Metrics

Catalytic SystemLigand/OrganocatalystTemperature (°C)Enantiomeric ExcessTurnover Number
Rh/(R)-BINAP(R)-BINAP6097%850
Ir/(S,S)-Et-DuPhos(S,S)-Et-DuPhos7094%920
Chiral phosphoric acid (TRIP)TRIP2595%5*
Transaminase TA-78/ketone substratePyridoxal phosphate37>99%N/A

*Organocatalysts typically exhibit low turnover numbers compared to metal catalysts

Industrial Scalability: Continuous Flow Reactor Applications

Continuous flow technology enables scalable production of (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine by integrating multiple synthetic steps within modular reactor configurations. A representative industrial process incorporates: 1) a fixed-bed enzyme reactor for transaminase-mediated amination, 2) a tubular hydrogenation reactor with immobilized Pd/C catalyst, and 3) continuous chiral separation via simulated moving bed chromatography. This integrated system achieves 85% overall yield with >99% enantiomeric excess at production rates of 5 kg/day, significantly outperforming batch processes in productivity and solvent efficiency [5].

Key advantages include precise residence time control for exothermic reduction steps and real-time process analytics for quality assurance. Enzyme immobilization in packed-bed reactors enhances transaminase stability, allowing continuous operation for >500 hours with <10% activity loss. Solvent consumption decreases by 60% compared to batch processing due to inline concentration and solvent recycling systems. These advancements address traditional scalability limitations in chiral amine synthesis while meeting stringent regulatory requirements for pharmaceutical intermediates [5] [7].

Table 3: Continuous Flow Process Performance Metrics

Process ParameterBatch ReactorContinuous Flow SystemImprovement
Space-time yield (kg/m³·h)0.84.2425%
Solvent consumption (L/kg)12045-62.5%
Catalyst turnover frequency3502100500%
Energy consumption (kWh/kg)8532-62.3%
Production capacity (kg/day)1.25.0317%

Comparative Analysis of (2S) vs. (2R) Enantiomer Synthesis Pathways

The synthetic pathways for (2S) and (2R) enantiomers exhibit fundamental divergences in chiral induction strategies and downstream applicability. The (2S)-enantiomer predominantly employs L-amino acid-derived chiral auxiliaries or enzymes, while (2R) synthesis utilizes D-enantiomers or mirror-image catalysts. Crucially, the (2S) configuration demonstrates significantly higher pharmacological relevance as evidenced by its enhanced binding affinity to central nervous system targets (Ki = 12 nM vs. 420 nM for (2R) at D3 dopamine receptors). This differential bioactivity drives the predominance of (2S)-synthesis in medicinal chemistry applications [5] [8].

Synthetic economics also favor the (2S)-enantiomer due to commercial availability of optimized (S)-selective transaminases and L-amino acid-derived resolving agents. The (2R)-enantiomer requires custom-synthesized D-amino acid derivatives, increasing raw material costs by 3-5 fold. However, stereodivergent synthesis using Ellman sulfinamide enables access to both enantiomers from common intermediates. The rearrangement step proceeds with inversion of configuration at the α-carbon, allowing strategic selection of sulfinamide enantiomers to dictate product stereochemistry. This approach achieves diastereomeric ratios >99:1 for both configurations, though additional steps increase synthetic complexity [6] [8].

Table 4: Comparative Analysis of Enantiomer Synthesis

Parameter(2S)-Enantiomer(2R)-EnantiomerSignificance
Preferred chiral sourceL-amino acids, (R)-sulfinamideD-amino acids, (S)-sulfinamideCommercial availability
Enzymatic efficiencykcat/Kₘ = 420 M⁻¹s⁻¹kcat/Kₘ = 85 M⁻¹s⁻¹Kinetic advantage for (2S)
Metal catalyst preferenceRh/(S)-BinapazineRh/(R)-BinapazineMirror-image systems
Relative synthetic cost1.0x3.2-5.0xEconomic viability for (2S)
Pharmacological relevance (Ki)12 nM (D3R)420 nM (D3R)Therapeutic superiority of (2S)

Properties

CAS Number

2248188-35-2

Product Name

(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine

IUPAC Name

(2S)-3-(4-methoxyphenyl)-2-methylpropan-1-amine

Molecular Formula

C11H17NO

Molecular Weight

179.263

InChI

InChI=1S/C11H17NO/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3/t9-/m0/s1

InChI Key

JXRFSKNSANGNGB-VIFPVBQESA-N

SMILES

CC(CC1=CC=C(C=C1)OC)CN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.